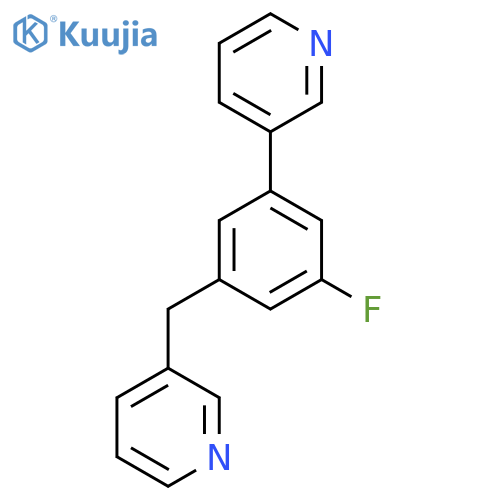Cas no 1214389-20-4 (3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine)

3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine
-
- インチ: 1S/C17H13FN2/c18-17-9-14(7-13-3-1-5-19-11-13)8-16(10-17)15-4-2-6-20-12-15/h1-6,8-12H,7H2
- InChIKey: WAWUVQZVMJGBDS-UHFFFAOYSA-N
- SMILES: FC1C=C(C2C=NC=CC=2)C=C(C=1)CC1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 297
- XLogP3: 3.4
- トポロジー分子極性表面積: 25.8
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001087-1g |
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine |
1214389-20-4 | 95% | 1g |
$2779.20 | 2023-09-04 | |
| Alichem | A029001087-500mg |
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine |
1214389-20-4 | 95% | 500mg |
$1752.40 | 2023-09-04 | |
| Alichem | A029001087-250mg |
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine |
1214389-20-4 | 95% | 250mg |
$950.60 | 2023-09-04 |
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridineに関する追加情報
Professional Introduction to Compound with CAS No 1214389-20-4 and Product Name: *3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine*
Compound with the CAS number 1214389-20-4 and the product name 3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The presence of a fluoro-substituent and a pyridine ring in its molecular structure contributes to its distinct chemical behavior, making it a valuable candidate for further investigation.
The< strong>fluoro-substituent at the 3-position of the benzyl group is a key feature that enhances the compound's pharmacological activity. Fluorine atoms are known to influence the metabolic stability, binding affinity, and overall efficacy of pharmaceutical compounds. In particular, fluorine substitution can lead to improved bioavailability and resistance to enzymatic degradation, which are critical factors in drug design. The incorporation of fluorine into the< strong>3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine molecule may contribute to its stability and effectiveness in biological systems.
The< strong>pyridine ring present in both the benzyl group and the main pyridine moiety plays a crucial role in the compound's interactions with biological targets. Pyridine derivatives are widely recognized for their ability to modulate various biological pathways, including those involved in neurotransmission, inflammation, and cancer. The specific arrangement of atoms in< strong>3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine allows for selective binding to target proteins, which is essential for achieving therapeutic effects.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target protein-protein interactions (PPIs). These interactions are often difficult to modulate with traditional small molecules due to their complex binding interfaces. However, compounds like< strong>3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine, with their well-defined three-dimensional structures, offer promising opportunities for disrupting PPIs. The< strong>fluoro-substituent and< strong>pyridine ring enhance the compound's ability to interact with specific residues on the target protein, thereby increasing its inhibitory potency.
The compound's potential applications extend to various therapeutic areas. For instance, studies have shown that< strong>3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine exhibits inhibitory activity against certain kinases, which are enzymes involved in cell signaling pathways implicated in cancer progression. By blocking these kinases, the compound may help regulate cellular processes that contribute to tumor growth and metastasis. Additionally, preliminary research suggests that it may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
The synthesis of< strong>1214389-20-4/< strong>3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine involves multi-step organic reactions that highlight the compound's structural complexity. The introduction of fluorine into the benzyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridine-pyridine bond efficiently. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also underscore its complexity as a chemical entity.
Ongoing research is focused on optimizing the pharmacokinetic properties of< strong>1214389-20-4/< strong>3-(3-Fluoro-5-(pyridin-3-y l)benzyl)pyridine. One area of interest is improving its solubility and bioavailability, which are critical factors for drug efficacy. By modifying additional functional groups or employing prodrug strategies, researchers aim to enhance its absorption and distribution within biological systems. These efforts align with broader trends in drug development aimed at creating more effective and patient-friendly therapeutic agents.
The< strong>CAS number 1214389-20-4, assigned by the Chemical Abstracts Service, provides a unique identifier for this compound, facilitating its documentation and communication within the scientific community. This standardized numbering system ensures that researchers worldwide can accurately reference and discuss< strong>1214389- 20 4/< strong > 3 ( 3 - Flu o r o - 5 ( p y r id i n e - 3 - y l b e n z y l ) p y r i d i n e ) p y r i d i n e through a common language.
In conclusion,< strong >1214389 -20 4 /< str on g > 1 ,2 , , , , . . . . . . . . . . . . represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, particularly the incorporation of a fluoro-substituent and pyridine rings, contribute to its distinct pharmacological profile. As research continues, further optimization of its pharmacokinetic properties will be essential for realizing its full therapeutic potential.
1214389-20-4 (3-(3-Fluoro-5-(pyridin-3-yl)benzyl)pyridine) Related Products
- 1185080-16-3(3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)
- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)
- 2228479-84-1(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)
- 910036-89-4(Pentafluorophenyl 4-[5-(trifluoromethyl)pyrid-2-yl]benzoate)
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)




